4-Chlorophenoxyacetate

Overview

Description

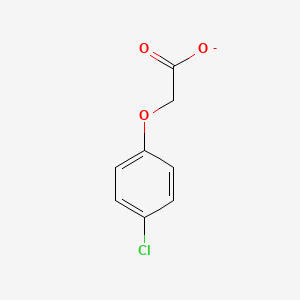

4-Chlorophenoxyacetate (4-CPA) is a synthetic auxin derivative with the chemical formula C₈H₆ClO₃. It is widely used as a plant growth regulator and herbicide, functioning by mimicking natural plant hormones to stimulate cell elongation and division . Structurally, it consists of a phenoxyacetic acid backbone with a chlorine substituent at the para position of the aromatic ring.

Scientific Research Applications

Agricultural Applications

1. Plant Growth Regulation

4-Chlorophenoxyacetate serves as a plant growth regulator, influencing various physiological processes in crops. A study indicated that the application of 4-CPA significantly increased fruit set and yield in summer tomato production. The research suggested that higher concentrations of 4-CPA could further enhance these benefits, indicating its potential for improving agricultural productivity under high-temperature conditions .

2. Pest Resistance Induction

Recent research has demonstrated that exogenous application of 4-CPA can induce chemical defenses in rice plants against pests such as the white-backed planthopper (Sogatella furcifera). The treatment led to increased levels of flavonoids and phenolamines, which are crucial for plant defense mechanisms. This application not only enhanced the plant's resistance to pests but also prolonged the nymphal period of the pest, thereby reducing feeding rates .

Environmental Applications

1. Herbicide Component

This compound is also studied for its role as an herbicide component. It has been detected in various urban water bodies, raising concerns regarding its environmental impact. The stability and degradation products of 4-CPA in aquatic systems have been analyzed, providing insights into its behavior and potential ecological risks .

Case Studies

Chemical Reactions Analysis

Thermal Decomposition

Thermal decomposition of 4-chlorophenoxyacetate complexes with transition metals (Mn, Co, Ni, Cu) occurs in multiple steps, as detailed in thermogravimetric (TG) and differential thermal analysis (DTA) studies:

The dehydration step is endothermic, while ligand combustion is exothermic .

Microbial Degradation

A novel dioxygenase-mediated pathway identified in Cupriavidus sp. DL-D2 involves:

-

CpdA/CpdB (Rieske non-heme iron oxygenase) converting this compound to 4-chlorocatechol.

-

CpdC (aromatic cleavage enzyme) further converting 4-chlorocatechol to 3-chloromuconate .

Electrochemical Oxidation

Advanced oxidation processes (e.g., photoelectro-Fenton) mineralize this compound, yielding intermediates such as:

-

Aromatic intermediates : 4-chlorophenol, 4-chlorocatechol, hydroquinone.

Coordination Chemistry

This compound forms high-spin complexes with transition metals, exhibiting weak ligand-field strength. Key findings:

-

Magnetic moments : 76–303 K (e.g., Mn(II): 5.9 μB; Co(II): 4.8 μB) .

-

Ligand binding : Monodentate (via COO⁻) or bidentate (via COO⁻ and phenoxy-O) coordination .

Toxicity and Environmental Impact

-

EPA Assessment : Chronic dietary risks are acceptable, with no acute toxicity identified .

-

Ecotoxicity : Suggestive evidence of liver tumors in mice at high doses .

-

Stability : Stable in air/water; reactive toward strong oxidizers .

Research Highlights

-

Synthesis : SN2 mechanisms dominate, with sodium salt preparation optimized via aqueous bicarbonate reactions .

-

Thermal Stability : Metal complexes exhibit stepwise decomposition, forming metal oxides under heat .

-

Environmental Fate : Dual pathways—microbial degradation and electrochemical oxidation—drive its elimination .

This comprehensive analysis underscores the chemical versatility and environmental relevance of this compound, emphasizing its role in coordination chemistry, agricultural applications, and degradation processes.

Q & A

Q. Basic: What validated analytical methods are recommended for detecting 4-CPA in plant and biological matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 4-CPA in complex matrices. For plant tissues (e.g., bean sprouts), homogenize samples in methanol:water (80:20), centrifuge, and filter before analysis using a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) . In serum or lipid-rich biological samples, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (78.93% detection in human serum) . Validate methods with spiked controls to address matrix effects (e.g., ion suppression in LC-MS/MS).

Table 1: Detection Rates of 4-CPA in Bean Sprouts (n=120)

| Sample Type | Detection Rate (%) | Mean Concentration (mg/kg) |

|---|---|---|

| Soybean Sprouts | 24.1 | 0.344 ± 0.12 |

| Mung Sprouts | 9.3 | 0.277 ± 0.09 |

Q. Advanced: How to resolve contradictions in thermal decomposition data for 4-CPA metal complexes?

Answer:

Thermogravimetric (TG) and differential thermal analysis (DTA) reveal variability in decomposition pathways across metal complexes. For example:

- Ni(II) 4-CPA tetrahydrate decomposes in one step (347–406 K) to NiO with 84.6% mass loss .

- Ho(III) 4-CPA trihydrate forms HoOCl intermediates (573–912 K) before final conversion to Ho₂O₃ (75.73% theoretical mass loss vs. 74.29% observed) .

Methodological Recommendations:

- Standardize heating rates (e.g., 10 K/min in air) to minimize kinetic artifacts.

- Use X-ray diffraction (XRD) to confirm intermediate phases (e.g., GdOCl vs. Gd₂O₃) .

Q. Basic: What is the optimal protocol for synthesizing 4-CPA metal complexes?

Answer:

Step 1: Prepare 0.1 M ammonium 4-CPA (pH 5) and mix with 0.1 M metal nitrate solutions (e.g., Mn(II), Co(II)) under reflux (70–80°C).

Step 2: Filter precipitates, wash with hot water/methanol to remove NH₄⁺, and dry at 303 K .

Step 3: Confirm purity via elemental analysis (C, H, Cl) and FTIR (characteristic ν(C=O) at 1650–1700 cm⁻¹) .

Q. Advanced: What enzymatic pathways drive microbial degradation of 4-CPA?

Answer:

In Sphingomonas spp., 4-CPA degradation involves:

Reductive dehalogenation by a dehalogenase, producing 4-chlorophenol.

Monooxygenase-mediated cleavage to 1,2-dihydroxybenzene, followed by ring-opening via meta-cleavage pathways .

Experimental Design:

- Use C-labeled 4-CPA to track mineralization (CO₂ release).

- Knock out cpaB (dehalogenase gene) to confirm pathway specificity .

Q. Advanced: How does 4-CPA exposure correlate with metabolic disorders like hypercholesterolemia?

Answer:

PCA-Logistic regression models in epidemiological studies identified 4-CPA as a significant risk factor (OR: 1.32, p<0.05) for hypercholesterolemia. Methodology:

- Collect serum samples (n=1,200) and quantify 4-CPA via LC-MS/MS.

- Adjust for confounders (BMI, diet) using multivariate regression .

- Validate via random forest models (AUC: 0.934 for 4-CPA vs. 0.735 for traditional biomarkers) .

Q. Basic: What are the solubility and stability profiles of 4-CPA metal complexes?

Answer:

Solubility in water follows the order: Ho(III) > Gd(III) > Nd(III) (10⁻⁴ mol/dm³ range). Key Data:

- Ho(III) 4-CPA : 6.96% mass loss (3 H₂O molecules) during dehydration .

- Nd(III) 4-CPA : Least soluble (1.2 × 10⁻⁵ mol/dm³), limiting ion-exchange applications .

Q. Advanced: How to address discrepancies in 4-CPA toxicity studies using murine models?

Answer:

Contradictory LD₅₀ values arise from variations in administration routes and exposure duration:

- Acute toxicity (oral) : LD₅₀ = 1,240 mg/kg (95% CI: 1,100–1,400) .

- Subchronic exposure (28 days) : Hepatic steatosis observed at 50 mg/kg/day .

Recommendations: - Standardize OECD Guidelines 423 (acute) and 408 (subchronic).

- Include histopathology and lipidomics to assess metabolic disruption .

Q. Advanced: What analytical challenges arise in quantifying 4-CPA in plant tissues with high carbohydrate content?

Answer:

Polysaccharides in sprouts cause matrix interference in LC-MS/MS. Solutions:

Comparison with Similar Compounds

Structural and Functional Differences

The phenoxyacetic acid family includes several chlorinated derivatives with varying substitution patterns. Key analogs are compared below:

| Compound | Structure | Chlorine Substituent Positions | Primary Applications |

|---|---|---|---|

| 4-Chlorophenoxyacetate (4-CPA) | Phenoxyacetic acid + Cl | Para (C4) | Plant growth regulator, herbicide |

| 2,4-Dichlorophenoxyacetate (2,4-D) | Phenoxyacetic acid + 2 Cl | C2 and C4 | Broadleaf weed control |

| 2,4,5-Trichlorophenoxyacetate (2,4,5-T) | Phenoxyacetic acid + 3 Cl | C2, C4, C5 | Defoliant (historical use, now restricted) |

| MCPA (2-Methyl-4-chlorophenoxyacetate) | Phenoxyacetic acid + Cl + CH₃ | C4 (Cl), C2 (CH₃) | Cereal crop herbicide |

Key Insights :

- Herbicidal Efficacy : 2,4-D and MCPA exhibit broader herbicidal activity due to their multiple substituents, which enhance lipid solubility and target binding .

- Environmental Persistence : 4-CPA degrades faster than 2,4-D in microbial pathways (e.g., via α-ketoglutarate-dependent dioxygenases in Cupriavidus sp. DL-D2), reducing its environmental persistence .

Cytotoxicity and Antibacterial Effects

Organotin(IV) complexes of 4-CPA (e.g., R₃SnL, R = n-butyl or methyl) demonstrate enhanced cytotoxicity compared to free 4-CPA. For example:

- Complex 3 (n-butyltin(IV) derivative) showed the highest cytotoxicity against A549 lung cancer cells (IC₅₀ = 12.5 µM) due to lipophilicity and low tin coordination .

- Antibacterial Activity: The order of efficacy for organotin(IV) complexes is n-butyltin > methyltin > free ligand against E. coli and S. aureus .

Environmental Degradation Pathways

Notable Finding: Cupriavidus sp.

Intercalation and Release in Layered Double Hydroxides (LDHs)

4-CPA and analogs can be intercalated into [LiAl₂(OH)₆]Cl·xH₂O LDHs for controlled agrochemical delivery:

| Compound | Intercalation Kinetics (Order) | Thermodynamic Preference | Release Efficiency |

|---|---|---|---|

| 4-CPA | 1st (Fastest) | 2nd | Moderate |

| 2,4-D | 2nd | 1st | High |

| 2,4,5-T | 3rd | 3rd | Low |

Implication : 2,4-D exhibits superior binding affinity in LDHs, making it more suitable for sustained-release formulations despite slower intercalation kinetics .

Phytotoxicity in Ionic Liquid (IL) Formulations

4-CPA-based ILs show variable phytotoxicity depending on cation pairing:

- Imidazolium 4-CPA ILs : 1.5× higher phytotoxicity than sodium 4-CPA against cornflower (Centaurea cyanus) .

- Dicationic Pyrrolidinium 4-CPA ILs : Comparable to commercial herbicides, with reduced environmental toxicity .

In contrast, clopyralid-based ILs exhibit lower phytotoxicity, highlighting the role of anion structure in biological impact .

Preparation Methods

Catalytic Chlorination of Phenoxyacetic Acid Derivatives

The catalytic chlorination of phenoxyacetic acid precursors represents a cornerstone in 4-CPA synthesis. Patent CN112479863A outlines a method where 2-methylphenoxyacetic acid undergoes chlorination using chlorine gas in the presence of iron(III) chloride as a catalyst . The reaction proceeds at 60–80°C, achieving a yield of 89–92% with a purity exceeding 95%. Key parameters include:

-

Catalyst Loading : 1.5–2.5 wt% of FeCl₃ relative to the substrate.

-

Chlorination Duration : 4–6 hours for complete conversion.

-

Solvent System : Dichloromethane or chlorobenzene to stabilize intermediates.

This method minimizes byproducts such as dichlorinated derivatives through precise temperature control and catalyst recycling .

Condensation-Hypochlorination Sequential Synthesis

A two-step approach combining condensation and hypochlorination is detailed in patent CN113173844A . The process involves:

Salt Formation and Condensation

-

Step A : o-Methylphenol and chloroacetic acid are dissolved in a composite solvent (e.g., xylene-cyclohexane) and reacted with solid NaOH at 10–20°C to form sodium phenoxyacetate.

-

Step B : Trimethylamine hydrochloride (6 g/mol substrate) catalyzes condensation at 100–130°C, yielding 2-methylphenoxyacetic acid .

Hypochlorination and Acidification

-

Step C : Sodium hypochlorite (1.5–2.0 mol) is added at 25–35°C to introduce the chlorine substituent.

-

Step D : Hydrochloric acid acidification at 50–80°C precipitates 2-methyl-4-chlorophenoxyacetic acid with 94% yield and 97% purity .

This method’s use of anhydrous solvents reduces hydrolysis of chloroacetic acid, enhancing efficiency .

Traditional Alkaline-Mediated Synthesis

The foundational method described in US2770651A involves reacting phenol derivatives with chloroacetic acid under alkaline conditions . For 4-CPA synthesis:

-

Alkaline Coupling : Phenol and chloroacetic acid are mixed with aqueous NaOH (20–30% w/v) at 80–90°C for 3 hours.

-

Chlorination : The intermediate is treated with chlorine gas or sodium hypochlorite at pH 4–6, followed by acidification to isolate 4-CPA .

While this method achieves moderate yields (75–80%), it generates phenolic wastewater, posing environmental challenges .

Solvent Optimization for Industrial Scalability

Composite organic solvents play a critical role in modern syntheses. Patent CN113173844A highlights mixtures like xylene-cyclohexane (1:1.5 mass ratio), which improve substrate solubility and reduce side reactions . Comparative data for solvent systems:

| Solvent Combination | Yield (%) | Purity (%) | Byproduct Formation (%) |

|---|---|---|---|

| Xylene-Cyclohexane | 95.5 | 97.4 | <2.0 |

| Toluene-Acetone | 90.5 | 89.6 | 5.2 |

| Dichloroethane-Petroleum | 93.2 | 96.1 | 3.1 |

Low-boiling solvents (e.g., acetone) facilitate easier post-reaction purification but require stringent temperature control to prevent volatilization .

Advanced Purification and Characterization

Post-synthesis purification involves cooling crystallization at 0–15°C and vacuum filtration to obtain high-purity crystals . Tokyo Chemical Industry Co. reports 4-CPA with >98% purity using HPLC and neutralization titration . Recent research intercalates 4-CPA into calcium-aluminum layered double hydroxides (Ca-Al LDH) to create controlled-release formulations, as demonstrated by Liyana et al. . Key characterization data:

Properties

Molecular Formula |

C8H6ClO3- |

|---|---|

Molecular Weight |

185.58 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)acetate |

InChI |

InChI=1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |

InChI Key |

SODPIMGUZLOIPE-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.